1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves the [3 + 2] cycloaddition of isoquinolinium ylides to fumaronitrile . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, which are essential for cell division. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide can be compared with other cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives, such as:
1-cyano-N-(2-nitrophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide: This compound has a similar structure but with a nitro group instead of a dimethylphenyl group.
1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide: This derivative contains a fluorophenyl group, which may alter its chemical and biological properties.
Properties
CAS No. |
618444-03-4 |
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Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-14-7-8-15(2)19(11-14)24-22(26)20-12-17(13-23)21-18-6-4-3-5-16(18)9-10-25(20)21/h3-12H,1-2H3,(H,24,26) |
InChI Key |
UMKFNFQRWUKOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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